molecular formula C9H12N2O2 B2641160 2-Amino-5-(dimethylamino)benzoic acid CAS No. 20129-87-7

2-Amino-5-(dimethylamino)benzoic acid

Cat. No.: B2641160
CAS No.: 20129-87-7
M. Wt: 180.207
InChI Key: RLGUSSRKLREISB-UHFFFAOYSA-N
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Description

2-Amino-5-(dimethylamino)benzoic acid: is an organic compound with the molecular formula C9H12N2O2 . It is a derivative of benzoic acid, characterized by the presence of both an amino group and a dimethylamino group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Amino-5-(dimethylamino)benzoic acid typically involves the nitration of 2-(dimethylamino)benzoic acid followed by reduction. The general steps are as follows:

    Nitration: 2-(Dimethylamino)benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation for the reduction step, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Amino-5-(dimethylamino)benzoic acid can undergo oxidation reactions, typically resulting in the formation of quinonoid structures.

    Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as iron powder, tin(II) chloride, or catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: Quinonoid derivatives.

    Reduction: Amino derivatives with varying degrees of reduction.

    Substitution: Halogenated, sulfonated, or nitrated derivatives, depending on the electrophilic reagent used.

Scientific Research Applications

Chemistry:

2-Amino-5-(dimethylamino)benzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of dyes, pigments, and pharmaceuticals. Its unique reactivity makes it a valuable building block for complex molecules.

Biology:

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving aromatic amino acids.

Medicine:

Industry:

In the industrial sector, this compound is used in the manufacture of specialty chemicals, including corrosion inhibitors and polymer additives.

Comparison with Similar Compounds

  • 2-Amino-4-(dimethylamino)benzoic acid
  • 2-Amino-5-(methylamino)benzoic acid
  • 2-Amino-5-(ethylamino)benzoic acid

Comparison:

2-Amino-5-(dimethylamino)benzoic acid is unique due to the presence of both an amino group and a dimethylamino group, which confer distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its analogs with different alkyl groups. Additionally, the dimethylamino group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-amino-5-(dimethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(2)6-3-4-8(10)7(5-6)9(12)13/h3-5H,10H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGUSSRKLREISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20129-87-7
Record name 2-amino-5-(dimethylamino)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 18 g. of 2-nitro-5-dimethylaminobenzoic acid, 1.0 liter of a 50:50 mixture of dimethylacetamide/methanol and 18 g. of Raney Nickel is hydrogenated at a hydrogen pressure of 40-50 psi for 2 hours. The resulting mixture is filtered, washed with methanol and the total filtrate evaporated to a solid which is broken up, washed with ether and dried to obtain 2-amino-5-dimethylaminobenzoic acid, m.p. 231°-234° C. (decomp.).
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dimethylacetamide methanol
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Synthesis routes and methods II

Procedure details

The mixture of 2.1 g of 2-nitro-5-dimethylaminobenzoic acid, 7 mL of cyclohexene and 1.5 g of Pd/C (10%) is heated under reflux conditions in 60 mL of ethanol for 6 hours. The hot reaction mixture is filtered through celite filter. The filtrate is evaporated to obtain 1.1 g of the title compound. M.p.: 232° C.
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7 mL
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